molecular formula C22H28N2O4 B248521 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine

Cat. No.: B248521
M. Wt: 384.5 g/mol
InChI Key: WHGDJTGBHXHHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a condensation reaction with piperazine to form the benzyl intermediate.

    Methanone Formation: The benzyl intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain enzymes or receptors, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
  • [4-(3-Ethoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
  • [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone

Uniqueness

The presence of both ethoxy and methoxy groups in 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine provides unique steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C22H28N2O4/c1-4-28-21-15-17(9-10-20(21)27-3)16-23-11-13-24(14-12-23)22(25)18-7-5-6-8-19(18)26-2/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

WHGDJTGBHXHHTB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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